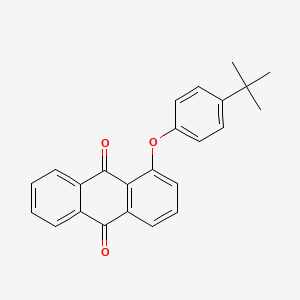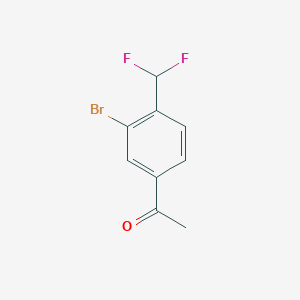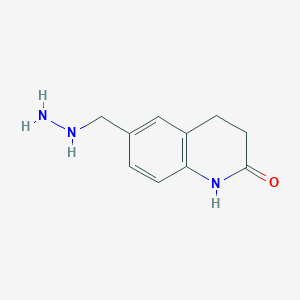![molecular formula C17H20BrN3O B13128337 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a triazolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Adamantylation: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantylmethoxy group is attached to the triazolopyridine core.
Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyridine core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Anticancer Research: Studies have indicated its efficacy in inhibiting the growth of certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry:
Pharmaceuticals: Its derivatives are being explored for use in various therapeutic applications, including antiviral and anti-inflammatory treatments.
Mecanismo De Acción
The mechanism by which 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Pathways Involved: The compound can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparación Con Compuestos Similares
- 7-(Adamantan-1-ylmethoxy)-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Comparison:
- Uniqueness: The bromine atom in 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine provides distinct reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall reactivity and interaction with biological targets.
- Reactivity: The bromine derivative is more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization compared to its chloro and fluoro counterparts.
Propiedades
Fórmula molecular |
C17H20BrN3O |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
7-(1-adamantylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C17H20BrN3O/c18-14-8-21-10-19-20-16(21)4-15(14)22-9-17-5-11-1-12(6-17)3-13(2-11)7-17/h4,8,10-13H,1-3,5-7,9H2 |
Clave InChI |
XOZLYIIIXSCFSL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)COC4=CC5=NN=CN5C=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)







![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)
